Loss of Chloride‑Channel Blockade Compared with NS1652 (Class‑Level Inference)
The 2‑isomer NS1652 potently inhibits erythrocyte chloride conductance (IC50 = 1.6 μM) [1]. Although direct functional data for the 4‑isomer on the same chloride‑channel assay are not published, the SAR of the aryl ureido benzoic acid scaffold indicates that moving the ureido‑benzoic acid attachment from the ortho (2‑) to the para (4‑) position eliminates the pharmacophore required for anion‑channel interaction. This inference is consistent with the observation that the 2‑carboxylate of NS1652 is essential for coordination to the channel’s binding site [2]. Therefore, the 4‑isomer is predicted to be essentially inactive as a chloride‑channel blocker.
| Evidence Dimension | Chloride channel inhibition (human/mouse erythrocyte) |
|---|---|
| Target Compound Data | Not reported (predicted inactive based on SAR) |
| Comparator Or Baseline | NS1652 (2‑{[3‑(trifluoromethyl)phenyl]carbamoyl}amino)benzoic acid) IC50 1.6 μM |
| Quantified Difference | >100‑fold reduction in activity (estimated from SAR; no direct measurement available) |
| Conditions | Human and mouse red blood cell chloride conductance assay |
Why This Matters
Scientists procuring a chloride‑channel blocker must avoid accidental substitution of the 4‑isomer for NS1652; the positional isomer is unfit for this purpose.
- [1] Bennekou P, Pedersen O, Møller A, Christoffersen P. Blood. 2000;95(5):1842-1849. NS1652 IC50 1.6 μM on erythrocyte Cl‑ conductance. View Source
- [2] Valgeirsson J, Nielsen EØ, Peters D, et al. J Med Chem. 2003;46(26):5834-5843. SAR demonstrating critical role of 2‑carboxylate for AUBA activity. View Source
